molecular formula C25H22N2O5 B2533776 3-(2,4-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951929-30-9

3-(2,4-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

Cat. No.: B2533776
CAS No.: 951929-30-9
M. Wt: 430.46
InChI Key: TXFYGXKFCXSKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromeno-oxazine class, characterized by a fused chromene-oxazine core. Its structure includes:

  • 3-(2,4-Dimethoxyphenyl): A substituted phenyl group with electron-donating methoxy groups at positions 2 and 2.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-29-18-7-8-19(23(12-18)30-2)20-11-16-6-9-22-21(24(16)32-25(20)28)14-27(15-31-22)13-17-5-3-4-10-26-17/h3-12H,13-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFYGXKFCXSKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5=CC=CC=N5)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

Chemical Structure and Properties
The compound "3-(2,4-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one" features a complex structure that includes a chromeno-oxazine core, which is known for its diverse biological activities. The presence of methoxy groups on the phenyl ring and a pyridine moiety suggests potential interactions with various biological targets.

Molecular Formula: C23H24N2O4
Molecular Weight: 392.45 g/mol

Antioxidant Activity

Compounds with similar chromeno-oxazine structures have been reported to exhibit significant antioxidant properties. These activities are often attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems.

Anticancer Potential

Research indicates that derivatives of chromeno compounds can demonstrate anticancer activity through mechanisms such as:

  • Inducing apoptosis in cancer cells.
  • Inhibiting cell proliferation.
  • Disrupting angiogenesis.

For instance, studies on related compounds have shown that they can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

Antimicrobial Properties

The presence of heterocyclic rings in the structure may contribute to antimicrobial activity. Compounds with similar frameworks have been found effective against a range of bacteria and fungi. This is particularly relevant for developing new antibiotics in response to rising antibiotic resistance.

Enzyme Inhibition

Many bioactive compounds with oxazine structures serve as enzyme inhibitors. For example:

  • Inhibition of cholesteryl ester transfer protein (CETP) has been noted in some oxazine derivatives, leading to increased HDL cholesterol levels in animal models .
  • Potential inhibition of other enzymes involved in metabolic pathways could be explored further.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the phenyl or pyridine rings can significantly alter potency and selectivity against various biological targets.

Case Study: Anticancer Activity

A study investigating a series of chromeno derivatives demonstrated that specific substitutions enhanced cytotoxicity against cancer cell lines by triggering apoptotic pathways. The most potent compound in this series was noted to have an IC50 value in the low micromolar range .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicalsGeneral Knowledge
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialEffective against various bacteria and fungiGeneral Knowledge
Enzyme InhibitionPotential CETP inhibition leading to increased HDL

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound is compared to analogs with variations in substituents at positions 3 and 9 of the chromeno-oxazine core. Key examples include:

Substituent Diversity at Position 3
  • 3-(3,4-Dimethoxyphenyl) : Found in compounds with trifluoromethyl groups (e.g., ), enhancing electron-withdrawing effects compared to the target compound’s 2,4-dimethoxyphenyl group .
  • 3-Phenyl or 3-(4-Methoxyphenyl) : Variations in and show substituents like tetramethylpiperidinyl or methoxyphenyl groups, affecting steric bulk and solubility .
Substituent Diversity at Position 9
  • 9-(3-Methoxybenzyl): In 9-(3-methoxybenzyl)-4-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one (), the benzyl group may reduce polarity compared to the pyridinylmethyl group in the target compound .
  • 9-Ferrocenyl Derivatives : describes ferrocene-containing analogs (e.g., compound 12b ), which introduce redox-active metal centers, a feature absent in the target compound .
  • 9-Cyclopropyl : highlights a cyclopropyl substituent, offering conformational rigidity distinct from the flexible pyridinylmethyl chain .

Physicochemical Properties

Available data from analogs provide insights into melting points, molecular weights, and solubility trends:

Compound (CAS or Reference) Substituents (Position 3/9) Molecular Formula Molecular Weight Melting Point (°C)
Target Compound 3-(2,4-dimethoxyphenyl)/9-(pyridin-2-ylmethyl) C25H24N2O5* ~432.5 N/A
951937-31-8 3-phenyl/9-(tetramethylpiperidinyl) C26H30N2O3 418.5 N/A
929811-00-7 3-(4-chlorophenyl)/9-(thiophenmethyl) C22H16ClNO3S 409.9 N/A
4h (n=3) 3-(3,4-dimethoxyphenyl)/9-(hydroxybutyl) C24H24F3NO6 479.4 154–156
12b Ferrocenyl at position 9 C30H31FeN3O4 561.4 N/A

*Estimated based on structural similarity.

  • Melting Points : Analogs with trifluoromethyl groups () exhibit higher melting points (~154–166°C), likely due to increased molecular symmetry and intermolecular interactions .

Q & A

Q. What are the optimal synthetic routes for 3-(2,4-dimethoxyphenyl)-9-(pyridin-2-ylmethyl) chromeno-oxazine derivatives?

  • Methodological Answer : The synthesis typically involves multi-step pathways, starting with the formation of the chromeno core via Pechmann condensation using substituted resorcinols and β-keto esters under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) . Subsequent steps include introducing the pyridinylmethyl group via alkylation or nucleophilic substitution. For example, coupling 2-(bromomethyl)pyridine with the chromeno-oxazine intermediate in DMF at 80–100°C yields the target compound. Reaction monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >90% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • 1H/13C NMR : Verify aromatic proton environments (e.g., dimethoxy phenyl peaks at δ 3.8–4.0 ppm, pyridinyl protons at δ 7.2–8.5 ppm) and absence of unreacted intermediates .
  • HRMS : Confirm molecular weight (e.g., calculated for C₂₅H₂₃N₂O₅: 437.16 g/mol) with <2 ppm error .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Begin with in vitro assays:
  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) following CLSI guidelines .
  • Antioxidant : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents and evaluate effects:
Modification Impact Reference
2,4-Dimethoxyphenyl → 3,4,5-trimethoxyphenylEnhanced lipophilicity and membrane penetration
Pyridin-2-ylmethyl → BenzylReduced cytotoxicity in normal cells
Oxazine ring saturationImproved metabolic stability
Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like topoisomerase II or fungal CYP51 .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions. For example:
  • pH-dependent solubility : Test compound stability in PBS (pH 7.4) vs. acidic (pH 4.5) buffers to mimic physiological vs. lysosomal environments .
  • Cell line variability : Validate results across multiple cell lines (e.g., A549 vs. HepG2) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Batch purity differences : Re-synthesize batches using identical protocols and re-test .

Q. What advanced techniques elucidate its pharmacokinetic and toxicity profiles?

  • Methodological Answer :
  • ADME : Perform hepatic microsomal stability assays (e.g., rat liver microsomes, LC-MS quantification of parent compound depletion) .
  • Toxicity :
  • hERG inhibition : Patch-clamp assays to assess cardiac risk .
  • Ames test : Evaluate mutagenicity using S. typhimurium TA98/TA100 strains .
  • Plasma protein binding : Equilibrium dialysis with human serum albumin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.